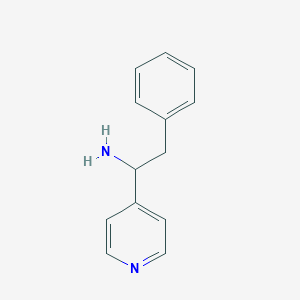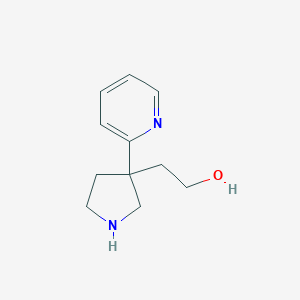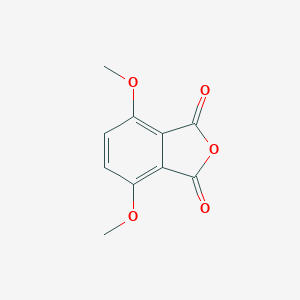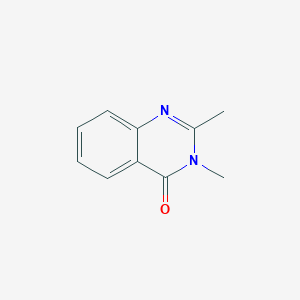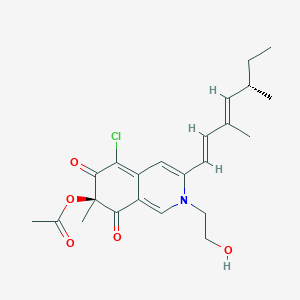
Isochromophilone VI
Overview
Description
Isochromophilone VI is an azaphilone . It is a natural product found in Penicillium multicolor and Arcopilus aureus . The molecular formula of Isochromophilone VI is C23H28ClNO5 .
Synthesis Analysis
During the biosynthesis of sclerotiorin-like metabolites in Penicillium meliponae, the knockout of the sclA (highly reducing PKS) and sclI (non-reducing PKS) genes resulted in mutants with loss of mycelial pigmentation and terminated the biosynthesis of sclerotiorin-like metabolites, including Isochromophilone VI .
Molecular Structure Analysis
The molecular weight of Isochromophilone VI is 433.9 g/mol . The IUPAC name is [(7R)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-2-(2-hydroxyethyl)-7-methyl-6,8-dioxoisoquinolin-7-yl] acetate .
Physical And Chemical Properties Analysis
Isochromophilone VI is a solid substance . It has a SMILES string representation of CCC@H\\C=C(C)\\C=C\\C1=CC2=C(Cl)C(=O)C@(OC(=O)C)C(=O)C2=CN1CCO .
Scientific Research Applications
1. Isochromophilone VI as a GABA-Containing Metabolite
Isochromophilone VI is a unique γ-amino butyric acid (GABA) containing metabolite. This discovery marks the first occurrence of a GABA-containing metabolite in the isochromophilone structure class, as identified in a study focusing on Isochromophilone IX from a Penicillium species (Michael et al., 2003).
2. Inhibitory Effects on Acyl-CoA: Cholesterol Acyltransferase
Isochromophilone VI has been isolated as one of the inhibitors of acyl-CoA: cholesterol acyltransferase (ACAT). Its structure was elucidated through spectroscopic analyses, and it demonstrated significant inhibitory effects on ACAT activity in enzyme assays using rat liver microsomes (Arai et al., 1995).
3. Cytotoxic Effects on Human Cancer Cell Lines
Isochromophilone VI, isolated from the cultures of an endophytic fungus Diaporthe sp., was tested for its cytotoxicities against human cancer cell lines. It showed moderate inhibitory effects on these cell lines, making it a compound of interest in cancer research (Zang et al., 2012).
Safety and Hazards
properties
IUPAC Name |
[(7R)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-2-(2-hydroxyethyl)-7-methyl-6,8-dioxoisoquinolin-7-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClNO5/c1-6-14(2)11-15(3)7-8-17-12-18-19(13-25(17)9-10-26)21(28)23(5,30-16(4)27)22(29)20(18)24/h7-8,11-14,26H,6,9-10H2,1-5H3/b8-7+,15-11+/t14-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLIAKJHIRHCFA-XIIQHIPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(=O)C2=CN1CCO)(C)OC(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@](C(=O)C2=CN1CCO)(C)OC(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347091 | |
| Record name | Isochromophilone VI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isochromophilone VI | |
CAS RN |
167173-91-3 | |
| Record name | Isochromophilone VI | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167173913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isochromophilone VI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 167173-91-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the source of Isochromophilone VI?
A2: Isochromophilone VI has been isolated from several fungal species. It was initially discovered as a metabolite of Penicillium sclerotiorum, a fungus found in Brazilian cerrado soil samples []. Subsequent studies have identified it in other fungi, including a marine-derived Penicillium mallochii strain [] and Penicillium hirayamae []. This suggests that the production of Isochromophilone VI might be a common characteristic within certain Penicillium species.
Q2: Besides antimicrobial activity, are there other potential bioactivities associated with Isochromophilone VI?
A3: While research on Isochromophilone VI is still developing, some studies indicate additional bioactivities. For instance, closely related azaphilones from Penicillium sclerotiorum, specifically Sclerotiorin, displayed inhibitory activity against certain protein kinases []. This suggests that Isochromophilone VI and its structural analogs could potentially possess similar protein kinase inhibitory properties, warranting further investigation.
Q3: Has the structure of Isochromophilone VI been fully elucidated?
A4: Yes, the structure of Isochromophilone VI has been determined through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) [, ]. It is characterized by a pyranoquinone bicyclic core, which is a hallmark of azaphilone compounds.
Q4: Are there any known challenges in producing Isochromophilone VI for research purposes?
A5: Producing sufficient quantities of Isochromophilone VI for in-depth research can be challenging. Although it can be obtained through fermentation of producing fungal strains, the yields are often low []. Further research into optimizing fermentation conditions or exploring alternative production strategies, such as synthetic biology approaches, could be beneficial for facilitating future research on this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B190069.png)
![2-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B190072.png)
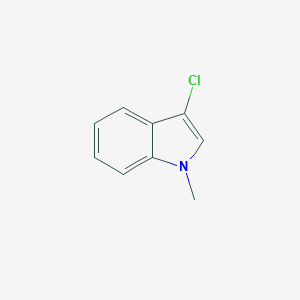
![Benzo[b]thiophene, 2-iodo-6-methoxy-](/img/structure/B190076.png)

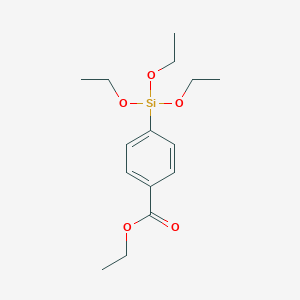

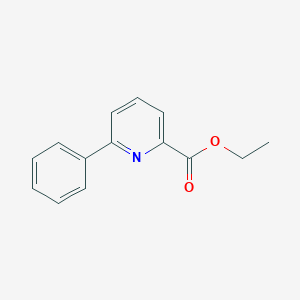
![(Z)-[Amino-[4-[(5R)-2-oxo-5-[[4-(2-oxo-2-propoxyethyl)piperazin-1-yl]methyl]-1,3-oxazolidin-3-yl]phenyl]methylidene]carbamic acid](/img/structure/B190082.png)
![1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine](/img/structure/B190087.png)
